5-allyl-6-methyl-N,2-diphenyl-4-pyrimidinamine -

5-allyl-6-methyl-N,2-diphenyl-4-pyrimidinamine

Catalog Number: EVT-3882286
CAS Number:
Molecular Formula: C20H19N3
Molecular Weight: 301.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of 5-allyl-6-methyl-N,2-diphenyl-4-pyrimidinamine and its derivatives has been achieved through various strategies. One notable method involves the palladium-catalyzed arylation of methyl 2-(acetoxymethyl)acrylate with aryl iodides, leading to the formation of Morita-Baylis-Hillman adducts, which can be further transformed into the desired pyrimidinamine structure. []

Molecular Structure Analysis

The molecular structure of 5-allyl-6-methyl-N,2-diphenyl-4-pyrimidinamine features a central pyrimidine ring substituted at the 2, 4, 5, and 6 positions. The 2 and 4 positions are occupied by phenyl groups, while the 5 position bears an allyl group, and the 6 position has a methyl substituent. []

Chemical Reactions Analysis

One key reaction is the electrophilic aromatic substitution on the pyrimidine ring, allowing for the introduction of various substituents. [] The allyl group can also participate in various reactions, such as allylation, oxidation, and rearrangement reactions. Additionally, the amine functionality can undergo reactions like acylation, alkylation, and condensation reactions.

Mechanism of Action

In certain cases, 5-allyl-6-methyl-N,2-diphenyl-4-pyrimidinamine has been shown to act as a positive allosteric modulator of KCa2 channels, specifically the KCa2.2a subtype. [] Allosteric modulators bind to a site distinct from the channel's primary binding site and modulate its activity through conformational changes.

Applications
  • As building blocks in organic synthesis: The molecule's versatile reactivity allows for the construction of more complex structures, expanding the chemical space accessible to synthetic chemists. []
  • As lead compounds in medicinal chemistry: The pyrimidinamine scaffold is present in various biologically active compounds, and the specific substitution pattern of 5-allyl-6-methyl-N,2-diphenyl-4-pyrimidinamine has demonstrated potential for targeting KCa2 channels. [] This suggests the potential for developing novel therapeutic agents for various diseases.
  • As probes for studying biological systems: Fluorescently labeled analogs of 5-allyl-6-methyl-N,2-diphenyl-4-pyrimidinamine could be used to visualize and track biological processes, particularly those involving KCa2 channels. []
Future Directions
  • Structure-activity relationship studies: Exploring the effects of different substituents on the pyrimidine ring and the allyl group on the biological activity and physicochemical properties of the molecule could lead to the identification of more potent and selective compounds. []

N-cyclohexyl-2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methylpyrimidin-4-amine (CyPPA)

Compound Description: N-cyclohexyl-2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methylpyrimidin-4-amine (CyPPA) is a positive allosteric modulator of KCa2 channels. It exhibits subtype selectivity for KCa2.2a channels over KCa2.3 channels. Studies have shown its potential in normalizing abnormal firing of Purkinje cells in cerebellar slices from SCA2 mice, suggesting potential therapeutic use for ataxia symptoms. []

N-benzene-N-[2-(3,5-dimethyl-pyrazol-1-yl)-6-methyl-4-pyrimidinamine Derivatives

Compound Description: A series of N-benzene-N-[2-(3,5-dimethyl-pyrazol-1-yl)-6-methyl-4-pyrimidinamine derivatives were synthesized to study their potentiation of KCa2 channel activity. [] These derivatives vary in the halogen substitution pattern on the benzene ring. Two specific derivatives, 2o (halogen substitution at positions 3 and 4 of the benzene ring) and 2q (halogen substitution at positions 2 and 5 of the benzene ring), displayed a 7-fold and 10-fold increase in potency for potentiating KCa2.2a channels, respectively, compared to the parent compound CyPPA. []

4-Nitro-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide (VU-29)

Compound Description: 4-Nitro-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide (VU-29) is a potent positive allosteric modulator of the metabotropic glutamate receptor 5 (mGluR5). [, ] Studies show that its potentiation of mGluR5 responses is linked to its interaction with the same allosteric site as 2-methyl-6-(phenylethynyl)pyridine (MPEP), a negative allosteric modulator of the receptor. [, ]

3-cyano-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide (CDPPB)

Compound Description: 3-cyano-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide (CDPPB) acts as a positive allosteric modulator of the rat and human mGluR5 subtype. [] Research has shown that electronegative substituents at the para position of the benzamide moiety and a halogen atom at the ortho position of the 1-phenyl ring increase both its binding and functional activities related to mGluR5. []

4-Nitro-N-(1-(2-fluorophenyl)-3-phenyl-1H-pyrazol-5-yl)benzamide (VU-1545)

Compound Description: 4-Nitro-N-(1-(2-fluorophenyl)-3-phenyl-1H-pyrazol-5-yl)benzamide (VU-1545) is a potent positive allosteric modulator of mGluR5. [] It represents a derivative of CDPPB with optimized substituents, incorporating a nitro group at the para position of the benzamide and a fluorine atom at the ortho position of the 1-phenyl ring, leading to increased binding and functional activity compared to CDPPB. []

Properties

Product Name

5-allyl-6-methyl-N,2-diphenyl-4-pyrimidinamine

IUPAC Name

6-methyl-N,2-diphenyl-5-prop-2-enylpyrimidin-4-amine

Molecular Formula

C20H19N3

Molecular Weight

301.4 g/mol

InChI

InChI=1S/C20H19N3/c1-3-10-18-15(2)21-19(16-11-6-4-7-12-16)23-20(18)22-17-13-8-5-9-14-17/h3-9,11-14H,1,10H2,2H3,(H,21,22,23)

InChI Key

MRRZPIDMJMFXKL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC(=N1)C2=CC=CC=C2)NC3=CC=CC=C3)CC=C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.